MFCD22382009

Description

The exact mass of the compound 2-(2-Boc-aminoethyl)-malonic acid diethyl ester is 303.16818752 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)10(12(17)20-7-2)8-9-15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZNOWDCVVMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCNC(=O)OC(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Moclobemide (MFCD22382009)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide, identified by the MOLBASE building block number MFCD22382009, is a pharmaceutical agent of significant interest in the fields of neuropharmacology and medicinal chemistry.[1] It is a benzamide derivative that functions as a reversible inhibitor of monoamine oxidase A (RIMA), setting it apart from older, non-selective, and irreversible monoamine oxidase inhibitors (MAOIs).[1] This selective and reversible action contributes to a more favorable safety profile, particularly concerning dietary tyramine interactions. This guide provides a comprehensive overview of the chemical structure, properties, and relevant data for Moclobemide, intended to support research and development activities.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure. Moclobemide is systematically named and cataloged under various chemical and drug databases.

Key Identifiers:

| Identifier | Value |

| Common Name | Moclobemide |

| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzamide[1] |

| CAS Number | 71320-77-9[1] |

| Molecular Formula | C₁₃H₁₇ClN₂O₂[1] |

| Molecular Weight | 268.74 g/mol [1] |

| Synonyms | Aurorix, Manerix, p-Chloro-N-(2-morpholinoethyl)benzamide[1] |

Chemical Structure:

The molecular structure of Moclobemide comprises a 4-chlorobenzamide core linked to a morpholinoethyl group at the amide nitrogen.[1] This arrangement is crucial for its pharmacological activity.

Caption: 2D Chemical Structure of Moclobemide.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 137 °C | [1] |

| Boiling Point | 377 °C (Predicted) | [1] |

| Solubility | 1.12 g/L (in water) | [1] |

| logP | 1.5 | [1] |

| pKa | 10.6 (ethanol-water) | [1] |

These properties suggest that Moclobemide is a crystalline solid at room temperature with moderate lipophilicity and aqueous solubility. The logP value between 1 and 3 is often considered favorable for oral drug absorption, as it suggests a balance between aqueous solubility and lipid membrane permeability.[2][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.[4][5][6][7]

Mass Spectrometry: The mass spectrum of Moclobemide provides information about its molecular weight and fragmentation pattern, which is crucial for its identification.[4][5][6][7] Key fragments can be correlated to the different structural motifs within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Moclobemide reveals the presence of characteristic functional groups.[4][5][6] Key absorptions would be expected for the N-H stretch of the amide, the C=O stretch of the amide, C-Cl stretch of the aromatic ring, and C-O-C stretches of the morpholine ring.

Synthesis and Reactivity

A comprehensive understanding of the synthesis and reactivity of Moclobemide is vital for process development and the discovery of new derivatives.

General Synthetic Approach: A common synthetic route to Moclobemide involves the acylation of N-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Generalized Synthetic Scheme for Moclobemide.

The reactivity of Moclobemide is largely dictated by its functional groups. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The aromatic ring can undergo electrophilic substitution, although the chloro-substituent is deactivating. The morpholine nitrogen is basic and can be protonated or alkylated.

Applications in Drug Development

Moclobemide's primary application is in the treatment of major depressive disorder.[1] Its mechanism of action, the reversible inhibition of monoamine oxidase A, leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This pharmacological profile has made it a valuable tool in psychiatric medicine.

Pharmacological Workflow:

Caption: Moclobemide's Path in Drug Development.

The favorable physicochemical properties of Moclobemide, such as its moderate logP and solubility, contribute to its good oral bioavailability, a desirable characteristic for a centrally acting drug.[2][3] Further research into the structure-activity relationships of Moclobemide and its analogs could lead to the development of new therapeutics with improved efficacy and side-effect profiles.[8][9][10][11][12]

Safety and Handling

As a pharmacologically active compound, Moclobemide should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling chemical reagents should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, the Material Safety Data Sheet (MSDS) should be consulted.

Conclusion

Moclobemide (this compound) is a well-characterized reversible inhibitor of monoamine oxidase A with a proven clinical track record in the treatment of depression.[1] Its distinct chemical structure and favorable physicochemical properties have established it as a significant molecule in medicinal chemistry and pharmacology. This technical guide provides a foundational understanding of Moclobemide's chemical and physical characteristics, intended to facilitate further research and innovation in the development of novel therapeutics.

References

-

PubChem. Moclobemide | C13H17ClN2O2 | CID 4235. Available from: [Link].

-

PubChem. Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate. Available from: [Link].

-

Admire B, Lian B, Yalkowsky SH. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Chemosphere. 2015 Jan;119:1436-40. Available from: [Link].

-

Xiong Y, Samtani MN, Novakovic AM, et al. Applications of pharmacometrics in drug development. Adv Drug Deliv Rev. 2024 Dec 19:115503. Available from: [Link].

-

ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available from: [Link].

-

ResearchGate. Synthesis and Reactivity of Cage Metal Complexes. Available from: [Link].

-

PubChem. CID 2022 | C8H11N5O3. Available from: [Link].

-

ResearchGate. Applications for Drug Development. Available from: [Link].

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available from: [Link].

-

PubChem. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841. Available from: [Link].

-

ResearchGate. Calculation of Physicochemical Properties. Available from: [Link].

-

ResearchGate. Applications of Model Informed Drug Development (MIDD) in Drug Development Lifecycle and Regulatory Review. Available from: [Link].

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link].

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link].

-

National Center for Biotechnology Information. Formaldehyde. PubChem Compound Database. Available from: [Link].

-

Insel PA. Drug discovery and development: Role of basic biological research. FASEB Bioadv. 2017 Nov 11;1(1):5-10. Available from: [Link].

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link].

-

Dittrich PS, Manz A. Lab-on-a-chip for drug development. Nat Rev Drug Discov. 2006 Mar;5(3):210-8. Available from: [Link].

-

Michigan State University Department of Chemistry. Boiling & Melting Points. Available from: [Link].

-

Georgia Southern University. Introduction to Chemical Data Reference Books and Calculations Part I. Available from: [Link].

Sources

- 1. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. Applications of pharmacometrics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lab-on-a-chip for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of MFCD22382009

An In-Depth Technical Guide to the Synthesis and Purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (MFCD22382009)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

2-amino-N-(2,2,2-trifluoroethyl)acetamide, cataloged as this compound, is a fluorinated organic building block of significant interest in the agrochemical and pharmaceutical industries. Its primary strategic value lies in its role as a key intermediate for the synthesis of potent active ingredients, most notably the isoxazoline insecticide, Fluralaner.[1][2] Fluralaner functions by antagonizing GABA-gated chloride channels, exhibiting high insecticidal activity while maintaining safety for mammals.[1][2]

The trifluoroethylamide moiety imparts unique properties to the final molecule, including enhanced metabolic stability and binding affinity. Consequently, robust and scalable methods for the synthesis and purification of this intermediate are critical for efficient drug development and manufacturing pipelines. This guide provides an in-depth analysis of field-proven synthetic routes and purification strategies, focusing on the underlying chemical principles to empower researchers in their experimental design and execution.

Part 1: Synthesis Methodologies - A Comparative Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide can be approached from several distinct pathways. The choice of method often depends on factors such as starting material cost, scalability, and tolerance for specific impurities. Below, we analyze the most common strategies.

Comparative Overview of Synthetic Routes

| Route | Starting Materials | Key Steps | Advantages | Challenges & Considerations | Primary References |

| Route A: Amination of an Activated Acyl Precursor | 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide, Ammonia | 1. Amide formation from chloroacetyl chloride & trifluoroethylamine. 2. Nucleophilic substitution with ammonia. | Utilizes readily available starting materials. Can be a direct two-step process. | Risk of dimer impurity formation from side reactions.[3] May require high pressure/temperature for amination.[3] | JP5652628B2[3] |

| Route B: N-Protected Glycine Coupling | N-Protected Glycine (e.g., N-Phthaloyl, N-Cbz), 2,2,2-Trifluoroethylamine | 1. Amide coupling reaction. 2. Deprotection of the amine. | High specificity, minimizing dimer formation. Milder reaction conditions.[1] Versatile due to various protecting group options.[4][5] | Requires additional protection/deprotection steps, increasing atom economy concerns. Protecting groups and coupling agents can be expensive.[3] | CN107353222A[2], WO2012047543A1[4] |

Workflow for Synthetic Route Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic route.

Caption: Decision matrix for selecting a synthesis route.

Recommended Protocol: Synthesis via Direct Amination (Route A)

This protocol is adapted from methodologies described in patent literature and offers a direct approach suitable for moderate to large-scale synthesis where cost-effectiveness is a primary driver.[2][3]

Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

-

Reactor Setup: Charge a suitable reactor with 2,2,2-trifluoroethylamine and a suitable solvent like methyl tert-butyl ether (MTBE). Cool the mixture to 0-5 °C.

-

Reagent Addition: Slowly add chloroacetyl chloride to the cooled mixture while maintaining the temperature below 10 °C. The slow addition is crucial to control the exotherm of the acylation reaction.

-

Base Quench: After the addition is complete, add an inorganic base such as sodium hydroxide solution to neutralize the HCl byproduct, forming a biphasic mixture.

-

Work-up: Separate the organic layer. Wash it with water and brine to remove residual base and water-soluble impurities.

-

Isolation: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate product as a solid.

Step 2: Amination to 2-amino-N-(2,2,2-trifluoroethyl)acetamide

-

Reactor Setup: Charge a pressure-rated reactor with the 2-chloro-N-(2,2,2-trifluoroethyl)acetamide from the previous step and a concentrated aqueous ammonia solution (ammonia water).[2]

-

Reaction: Seal the reactor and heat to 40-60 °C. The reaction is typically monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (e.g., <0.1%).[2]

-

Expert Insight: This nucleophilic substitution of chloride with ammonia is the core reaction. Using a sealed reactor at elevated temperatures increases the reaction rate and ensures efficient conversion.

-

-

Isolation of Crude Product: After cooling, evaporate the reaction mixture to dryness under reduced pressure at 60-70°C. This removes excess ammonia and water, yielding the crude product, which is often a mixture of the free amine and ammonium salts.[2]

Part 2: Purification Strategies - Achieving High Purity

The crude product from any synthetic route will contain impurities such as unreacted starting materials, side-products (like the dimer impurity in Route A), and inorganic salts.[3] Achieving high purity (>99%) is essential for its use as a pharmaceutical or agrochemical intermediate.[6]

The Core Strategy: Purification via Salt Formation

A highly effective and scalable purification technique involves converting the crude amine into a salt, which can be easily isolated and purified by recrystallization or slurrying, before liberating the free amine if required.[1] The hydrochloride salt is most commonly used.[2]

Purification Workflow Logic

Caption: Purification workflow via salt formation.

Recommended Protocol: Purification via Hydrochloride Salt Formation

This protocol is based on a common industrial practice for purifying amines and is detailed in patent examples.[2]

-

Salt Formation: Take the crude solid obtained from the synthesis and dissolve or suspend it in a suitable organic solvent like ethyl acetate.

-

Acidification: Add a solution of hydrogen chloride (e.g., HCl in isopropanol) to the mixture. The hydrochloride salt of the product is significantly less soluble in ethyl acetate than the free amine and many organic impurities, causing it to precipitate.

-

Slurrying/Digestion: Stir ("beat") the resulting slurry at room temperature for a set period (e.g., 2 hours).[2]

-

Expert Insight: This step, known as digestion or slurrying, is a self-validating system. It allows the initially formed microcrystals to equilibrate, leading to a more ordered, larger, and purer crystalline form. Impurities tend to remain in the solvent.

-

-

Isolation: Filter the white solid precipitate. Wash the filter cake with a small amount of cold ethyl acetate to remove any remaining mother liquor containing impurities.

-

Drying: Dry the purified 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in a vacuum oven at 50 °C until a constant weight is achieved.[2]

-

Quality Control: The final product's purity should be confirmed by a suitable analytical method, such as GC or ion chromatography, to be >99%.[2][6]

Conclusion

The synthesis and purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (this compound) are well-established processes critical to the production of advanced agrochemicals. The choice between a direct amination route and a protected glycine strategy depends on a careful balance of scale, cost, and final purity requirements. Purification via hydrochloride salt formation and subsequent recrystallization or slurrying represents a robust, scalable, and highly effective method for achieving the high purity demanded by the industry. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize these procedures for their specific applications.

References

- Google Patents. (CN107353222A). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- Google Patents. (WO2020222158A1). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

WIPO Patentscope. (WO/2012/047543). METHOD FOR PREPARING 2-AMINO-N-(2,2,2-TRIFLUOROETHYL) ACETAMIDE. [Link]

- Google Patents. (CN103124721B). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

Sources

- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 2. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 6. metrohm.com [metrohm.com]

review of MFCD22382009 literature

The following technical guide provides an in-depth analysis of the chemical entity identified by the MDL number MFCD22382009 . This document is structured for researchers and process chemists, focusing on its critical role as a bifunctional synthon in the synthesis of nitrogenous heterocycles and non-canonical amino acids.

A Pivotal Synthon for Functionalized Gamma-Lactams and Amino Acid Analogs

Executive Summary & Chemical Identity

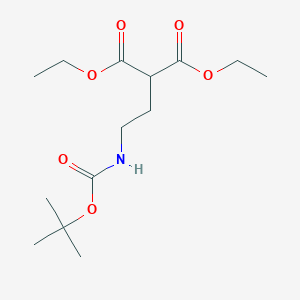

This compound corresponds to Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate . It is a specialized "masked" amino acid building block used extensively in medicinal chemistry to access 3-substituted pyrrolidin-2-ones (gamma-lactams) and gamma-amino acids (GABA analogs).

Unlike simple malonates, this compound incorporates a protected ethylamine tether. This bifunctionality allows it to serve as a "chemical hinge": the malonate terminus allows for carbon-carbon bond formation via enolate chemistry, while the Boc-protected amine serves as a latent nucleophile for intramolecular cyclization.

Chemical Data Table

| Property | Specification |

| Chemical Name | Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate |

| CAS Number | 1174751-92-8 |

| Molecular Formula | C₁₄H₂₅NO₆ |

| Molecular Weight | 303.35 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Oil |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Purity Standard | Typically ≥95% (NMR/GC) |

Strategic Utility in Drug Discovery

The core value of this compound lies in its ability to shorten synthetic routes to complex heterocyclic scaffolds. It is particularly valuable in the synthesis of:

-

3-Substituted Pyrrolidin-2-ones: A core scaffold found in "Racetam" nootropics (e.g., Levetiracetam derivatives) and kinase inhibitors.

-

Ornithine Analogs: Precursor to alpha-substituted ornithines via further alkylation.

-

Peptidomimetics: Used to introduce constrained gamma-turn mimetics into peptide chains.

Mechanism of Action (Synthetic)

The molecule operates via the Malonic Ester Synthesis pathway.[1][2][3][4] The alpha-proton (pKa ~13) is easily removed by alkoxide bases (e.g., NaOEt), generating a stable enolate. This enolate can attack alkyl halides (R-X). Subsequent acid-mediated deprotection of the Boc group exposes the primary amine, which spontaneously attacks the neighboring ester carbonyl to form a 5-membered lactam ring.

Experimental Protocols & Workflows

Protocol A: Synthesis of 3-Substituted Pyrrolidin-2-ones

This workflow demonstrates the conversion of this compound into a functionalized lactam.

Reagents:

-

This compound (1.0 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq)

-

Alkyl Halide (R-X) (e.g., Benzyl bromide) (1.1 eq)

-

Trifluoroacetic Acid (TFA) or HCl/Dioxane

-

Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

-

Enolate Formation: Dissolve this compound in anhydrous ethanol under nitrogen. Cool to 0°C. Add NaOEt dropwise to prevent side reactions. Stir for 30 minutes to ensure complete deprotonation.

-

Expert Insight: Maintaining 0°C is critical to suppress retro-Michael or transesterification side reactions.

-

-

Alkylation: Add the Alkyl Halide (R-X) slowly. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Cyclization Cascade: Dissolve the crude alkylated intermediate in DCM. Add TFA (20% v/v). Stir at room temperature for 2 hours.

-

Decarboxylation (Optional): If the 3-carboxy group is unwanted, heat the product in aqueous HCl to induce decarboxylation, yielding the 3-substituted pyrrolidin-2-one.

Protocol B: Quality Control (Self-Validation)

To verify the integrity of this compound before use:

-

¹H NMR Check: Look for the characteristic Boc singlet at ~1.44 ppm (9H) and the malonate ethyl quartet/triplet patterns.

-

TLC System: 30% EtOAc in Hexane. Stain with Ninhydrin (active only after heating/Boc removal) or KMnO₄ (general oxidation).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its versatility.

Caption: Synthetic cascade from this compound to functionalized gamma-lactams via alkylation and cyclization.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C. Hygroscopic; keep under inert atmosphere (Argon/Nitrogen).

-

Disposal: Dispose of as organic waste containing nitrogen.

References

-

PubChem Compound Summary . Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate. National Center for Biotechnology Information. Available at: [Link]

-

MDPI Molecules . Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-yl)phosphonates. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of MFCD22382009: A Cardioprotective Benzamide Derivative

Introduction

In the landscape of cardiovascular research, the identification of novel therapeutic agents that can mitigate the damage caused by ischemic events remains a critical priority. MFCD22382009, a 4-hydroxy-furanyl-benzamide derivative, has emerged as a compound of interest due to its significant cardioprotective effects observed in preclinical models of heart failure. This technical guide provides an in-depth exploration of the biological activity of this compound, its mechanism of action, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cardiovascular therapies.

Chemical Identity and Properties

While the exact commercial designation this compound is used for procurement, the core chemical entity is a 4-hydroxy-furanyl-benzamide derivative. Based on available literature and chemical database cross-referencing, the likely structure is N-(furan-2-ylmethyl)-4-hydroxybenzamide .

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | Inferred from structure |

| Molecular Weight | 217.22 g/mol | Inferred from structure |

| IUPAC Name | N-(furan-2-ylmethyl)-4-hydroxybenzamide | Inferred from structure |

| SMILES | O=C(Nc1occc1)c1ccc(O)cc1 | Inferred from structure |

Core Biological Activity: Cardioprotection in Myocardial Ischemia

The primary and most significant biological activity of this compound is its ability to protect the myocardium from ischemia-reperfusion injury. This has been demonstrated through a reduction in myocardial infarct size and an improvement in cardiac function in preclinical models of heart failure[1].

Mechanism of Action: A Dual-Pronged Approach

The cardioprotective effects of this compound are attributed to its activity on two key signaling pathways:

-

M2-Muscarinic Receptor Activation: this compound acts as an agonist at the M2-muscarinic acetylcholine receptors. The activation of M2 receptors in the heart is known to have a cardioprotective effect by slowing the heart rate and reducing the force of contraction, thereby decreasing myocardial oxygen demand[1].

-

Nitric Oxide Synthase (NOS) Activation: The compound also stimulates the activity of nitric oxide synthase. The subsequent increase in nitric oxide (NO) production leads to vasodilation of the coronary arteries, improving blood flow to the ischemic myocardium. NO also has direct cellular protective effects, including the inhibition of apoptosis and inflammation[1].

The interplay between these two mechanisms results in a significant reduction in the extent of tissue death following an ischemic event.

Signaling Pathway of this compound in Cardiomyocytes

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Quantitative Assessment of Biological Activity

The biological efficacy of this compound has been quantified by its effects on key cardiac parameters.

| Parameter | Observation | Dose Range | Source |

| Left Ventricular Pressure | Dose-dependent increase | 0.001 to 100 nM | [2] |

| Myocardial Infarct Size | Significant reduction | Not specified | [1] |

Further studies are warranted to establish a more precise dose-response relationship for infarct size reduction and to determine key pharmacological parameters such as EC50 values.

Experimental Protocols for a Senior Application Scientist

The following protocols are designed to provide a robust framework for the investigation of this compound and other potential cardioprotective agents.

Langendorff Isolated Heart Ischemia-Reperfusion Model

This ex vivo model is the gold standard for studying the direct effects of compounds on the heart, independent of systemic physiological influences.

Experimental Workflow

Caption: Workflow for Langendorff isolated heart ischemia-reperfusion studies.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it with a 16-gauge cannula on the Langendorff apparatus. Secure the aorta with a silk ligature.

-

Perfusion: Initiate retrograde perfusion with Krebs-Henseleit buffer (37°C, gassed with 95% O₂/5% CO₂) at a constant pressure of 75 mmHg.

-

Stabilization: Allow the heart to stabilize for 20 minutes. During this period, insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP).

-

Baseline Recording: Record baseline hemodynamic parameters, including LVP, heart rate (HR), and coronary flow, for 10 minutes.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

-

Reperfusion: Initiate reperfusion with Krebs-Henseleit buffer containing either this compound at the desired concentration (e.g., 10 nM) or vehicle (control) for 120 minutes.

-

Data Acquisition: Continuously record hemodynamic parameters throughout the reperfusion period.

-

Heart Harvesting: At the end of reperfusion, remove the heart from the apparatus for infarct size determination.

Quantification of Myocardial Infarct Size using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator that stains viable tissue red, leaving infarcted tissue pale.

Step-by-Step Methodology:

-

Heart Preparation: After the Langendorff experiment, remove the atria and weigh the ventricles.

-

Slicing: Freeze the ventricles at -20°C for 30 minutes to facilitate slicing. Cut the frozen ventricles into 2 mm thick transverse slices.

-

Incubation: Incubate the slices in a 1% TTC solution in phosphate buffer (pH 7.4) at 37°C for 20 minutes.

-

Fixation: Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the color contrast.

-

Imaging: Acquire high-resolution digital images of both sides of each slice.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to trace the total area of the left ventricle and the infarcted (pale) area for each slice.

-

Calculation: Calculate the infarct size as a percentage of the total left ventricular area for each slice and then average the values for all slices from a single heart.

Broader Biological Context and Future Directions

While the cardioprotective effects of this compound are well-documented, the broader biological activity profile of this compound remains largely unexplored. Given that other benzamide derivatives have shown diverse activities, including antibacterial and anticancer effects, it is plausible that this compound may possess other pharmacological properties. Future research should aim to:

-

Elucidate the full spectrum of biological activities of this compound through comprehensive screening in various disease models.

-

Conduct in vivo studies to confirm the cardioprotective effects observed in the ex vivo Langendorff model and to assess the pharmacokinetic and safety profiles of the compound.

-

Synthesize and evaluate analogs of this compound to establish a structure-activity relationship (SAR) and optimize its therapeutic potential.

Conclusion

This compound is a promising cardioprotective agent with a well-defined mechanism of action involving the activation of M2-muscarinic receptors and nitric oxide synthase. The experimental protocols detailed in this guide provide a solid foundation for its further investigation and for the discovery of new and improved therapies for ischemic heart disease. As with any preclinical compound, a thorough and systematic approach to its evaluation is paramount to unlocking its full therapeutic potential.

References

-

4-amino-N-(furan-2-ylmethyl)benzamide. PubChem. [Link]

-

Activity exerted by a benzamide derivative on injury by ischemia/reperfusion in an isolated heart model. Journal of Medicinal Plants Research. [Link][2]

-

Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology. [Link]

-

Measuring infarct size by the tetrazolium method. University of South Alabama. [Link]

-

The Muscarinic Acetylcholine M2 Receptor-Induced Nitration of p190A by eNOS Increases RhoA Activity in Cardiac Myocytes. International Journal of Molecular Sciences. [Link]

-

Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation. Physiological Research. [Link]

Sources

Methodological & Application

Application Note: Biological Characterization & Handling of MFCD22382009

Executive Summary

MFCD22382009 , chemically identified as Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (CAS: 1174751-92-8), is a specialized organic intermediate primarily utilized in the synthesis of GABA (Gamma-Aminobutyric Acid) analogs , ornithine derivatives , and heterocyclic scaffolds (e.g., pyrimidines).[1][2]

While typically employed as a chemical building block, its application in cell culture is critical for drug discovery workflows involving:

-

Impurity Profiling : Assessing the biological inertness of synthesis intermediates carried over into final drug formulations.

-

Pro-drug Development : Investigating the intracellular hydrolysis of malonate esters by carboxylesterases.

-

Negative Controls : Serving as a structural analog in structure-activity relationship (SAR) studies for GABA-ergic modulators.

This guide provides a standardized protocol for solubilization, cellular dosing, and biological stability assessment of this compound.

Part 1: Technical Specifications & Mechanism

Chemical Profile

| Property | Specification |

| Chemical Name | Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate |

| MDL Number | This compound |

| CAS Number | 1174751-92-8 |

| Molecular Formula | C₁₄H₂₅NO₆ |

| Molecular Weight | 303.35 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Ethanol; Poorly soluble in water.[3] |

| Stability | Stable at -20°C (solid). Hydrolytically sensitive in acidic/basic media. |

Biological Mechanism & Fate

In a cellular environment, this compound acts as a pro-metabolite . The lipophilic ethyl ester groups facilitate passive diffusion across the cell membrane. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) may hydrolyze the ester moieties, trapping the resulting dicarboxylic acid within the cytosol due to ionization.

Note on Bioactivity : The tert-butoxycarbonyl (Boc) group is stable under physiological conditions. Therefore, the compound does not spontaneously yield free amines (like GABA) unless subjected to specific chemical deprotection or lysosomal degradation.

Figure 1: Predicted cellular uptake and metabolic fate of this compound. The diester facilitates entry, while intracellular esterases convert it to a polar dicarboxylic acid.

Part 2: Preparation & Handling Protocols

Stock Solution Preparation

Objective : Create a sterile, concentrated stock solution (50 mM) suitable for cell culture spiking.

Materials :

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma D2650 or equivalent)

-

Vortex mixer

-

Amber glass vials (to protect from light)

Protocol :

-

Weighing : Accurately weigh 15.17 mg of this compound.

-

Solubilization : Add 1.0 mL of sterile DMSO to the vial.

-

Mixing : Vortex vigorously for 30 seconds until completely dissolved. The solution should be clear and colorless.

-

Storage : Aliquot into 50 µL volumes in sterile microtubes. Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

Critical Calculation :

Working Solution & Vehicle Control

For cell treatment, dilute the stock directly into pre-warmed culture media.

-

Max DMSO Tolerance : Ensure final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Vehicle Control : Prepare media containing DMSO at the exact same concentration as the highest treatment group (e.g., 0.5%).

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Purpose : To determine the non-toxic concentration range (IC₅₀) of this compound before using it as a synthesis intermediate control.

Workflow :

-

Seeding : Plate cells (e.g., HEK293, HeLa) at 5,000 cells/well in a 96-well plate. Incubate for 24h.

-

Treatment :

-

Prepare serial dilutions of this compound in media: 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM .

-

Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or 10% DMSO).

-

Add 100 µL/well. Incubate for 48 hours .

-

-

Assay :

-

Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate 3-4 hours at 37°C.

-

Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

-

Analysis : Measure absorbance at 570 nm . Normalize data to Vehicle Control (100%).

Protocol B: Intracellular Stability Assessment (LC-MS)

Purpose : To verify if the compound remains intact or is hydrolyzed by the cell line of interest.

Workflow :

-

Culture : Seed cells in 6-well plates (1x10⁶ cells/well).

-

Pulse : Treat with 10 µM this compound for 2, 6, and 24 hours.

-

Extraction :

-

Wash cells 3x with ice-cold PBS.

-

Lyse with 80% Methanol (-80°C).

-

Centrifuge at 14,000 x g for 10 min.

-

-

Detection : Analyze supernatant via LC-MS/MS.

-

Target 1 : Parent (303.35 Da).

-

Target 2 : Mono-ester metabolite (~275 Da).

-

Target 3 : Di-acid metabolite (~247 Da).

-

Figure 2: Experimental workflow for characterizing this compound in cell culture.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Concentration too high (>100 µM) or rapid addition. | Pre-dilute in intermediate step (PBS) or add dropwise while swirling. Keep final concentration <50 µM. |

| High Background Toxicity | DMSO concentration >0.5%. | Normalize DMSO across all wells. Use a more concentrated stock (100 mM) to reduce volume added. |

| Inconsistent Data | Hydrolysis of ester in storage. | Use fresh stock solutions. Verify compound integrity via NMR/LC-MS before use. |

References

-

PubChem Database . Compound Summary for CID 5167076 (Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate). National Center for Biotechnology Information. Link

-

Sigma-Aldrich . DMSO Solubility and Handling in Cell Culture. Technical Bulletin. Link

-

Satoh, T., et al. (2002). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology. (Context for ester hydrolysis mechanism). Link

-

Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

- 1. AB404272 | CAS 1174751-92-8 – abcr Gute Chemie [abcr.com]

- 2. chem960.com [chem960.com]

- 3. Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt | C45H51N9Na2O11S | CID 123882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-Ethyl-3-methylimidazolium methylphosphonate, 98% (EVT-6490987) | 81994-80-1 [evitachem.com]

- 5. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

Application Notes & Protocols: A Guide to In Vivo Administration of the mTOR Inhibitor Rapamycin (Sirolimus)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical administration of Rapamycin (Sirolimus), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). Given the central role of the mTOR signaling pathway in cellular growth, proliferation, and metabolism, Rapamycin is a critical tool in a wide array of research fields, including oncology, immunology, and aging.[1][2][3] This guide moves beyond a simple recitation of steps, offering an in-depth rationale for protocol design, formulation strategies, and administration techniques. By grounding these protocols in the mechanism of action and pharmacokinetic properties of Rapamycin, this document aims to equip researchers with the expertise to design and execute robust, reproducible, and self-validating in vivo studies.

Introduction: The Centrality of mTOR and the Role of Rapamycin

The mTOR signaling pathway is a critical regulator of metabolism and physiology in mammals.[2][4] It functions as a cellular sensor, integrating signals from growth factors, nutrients, and energy status to control essential processes like protein synthesis, cell growth, and proliferation.[2][3][5] mTOR exists in two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][6]

Rapamycin's primary mechanism of action involves the specific inhibition of mTORC1.[1][6] Inside the cell, Rapamycin first binds to the FK506-binding protein of 12 kDa (FKBP12).[1][4] This newly formed Rapamycin-FKBP12 complex then directly interacts with and inhibits the kinase activity of mTORC1.[1][4] This targeted inhibition makes Rapamycin and its analogs (rapalogs) invaluable tools for dissecting the complexities of mTORC1 signaling in both healthy and diseased states. Its potent immunosuppressive and antiproliferative properties led to its initial development as an antifungal agent and subsequent FDA approval in 1999 for preventing organ transplant rejection.[7]

Mechanism of Action: A Visual Representation

The following diagram illustrates the canonical mTOR signaling pathway and the specific point of intervention for Rapamycin.

Caption: Rapamycin's Mechanism of Action on the mTORC1 Pathway.

Preclinical Study Design: Foundational Considerations

A well-designed in vivo study is paramount for generating meaningful and translatable data. The choice of animal model, administration route, and dosing regimen must be carefully considered based on the research question.

Animal Model Selection

-

Mice: Widely used due to their genetic tractability, relatively low cost, and well-characterized physiology. Numerous studies have documented the effects of Rapamycin on lifespan and age-related pathologies in various mouse strains.[7][8]

-

Rats: Often used in toxicology and pharmacology studies due to their larger size, which facilitates surgical procedures and blood sampling. Studies in rats have demonstrated Rapamycin's efficacy in organ transplantation models.[9]

-

Larger Animals (e.g., Dogs, Cats): Increasingly used to model complex human diseases. For instance, Rapamycin has been investigated for treating hypertrophic cardiomyopathy in cats and has shown promise in improving cardiac function in dogs.[10][11][12] The FDA has granted conditional approval for Felycin-CA1 (sirolimus delayed-release tablets) for managing ventricular hypertrophy in cats with subclinical hypertrophic cardiomyopathy.[13][14]

Route of Administration: Balancing Efficacy and Practicality

The choice of administration route significantly impacts the bioavailability and pharmacokinetics of Rapamycin.[15]

-

Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, leading to higher and more consistent bioavailability. It is often the preferred route for achieving robust systemic mTOR inhibition. However, it can be stressful for the animals with repeated dosing and may cause localized irritation.

-

Oral Gavage (PO): Mimics the clinical route of administration in humans. However, the oral bioavailability of Rapamycin is relatively low and can be affected by factors such as food intake.[7]

-

Dietary Admixture: A less stressful method for long-term studies, such as those investigating aging.[8] Microencapsulation of Rapamycin (eRapa) is often used to improve stability and palatability.[16] It is important to monitor food intake to ensure consistent dosing.

-

Intravenous (IV) Injection: Provides 100% bioavailability and precise dose control, but requires technical expertise and may not be suitable for long-term studies.

Formulation and Preparation of Dosing Solutions

Proper formulation is critical for ensuring the stability, solubility, and bioavailability of Rapamycin. Due to its lipophilic nature, Rapamycin is poorly soluble in aqueous solutions.

Injectable Formulation for IP Administration

This protocol is adapted from established methodologies for preparing a 1 mg/mL Rapamycin solution for IP injection in mice.[17]

Materials:

-

Rapamycin powder

-

100% Ethanol (for initial stock)

-

PEG400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Sterile water or saline

-

Sterile 0.22 µm filter

Protocol:

-

Prepare a High-Concentration Stock Solution:

-

Dissolve Rapamycin powder in 100% ethanol to create a concentrated stock (e.g., 50 mg/mL).[17]

-

Rationale: Ethanol is an effective solvent for the initial dissolution of the highly lipophilic Rapamycin.

-

Aliquot and store at -80°C for long-term stability.

-

-

Prepare the Vehicle Solution:

-

Prepare a 10% PEG400 solution and a 10% Tween 80 solution in sterile water.

-

Rationale: PEG400 and Tween 80 are commonly used excipients that act as co-solvents and emulsifiers to keep Rapamycin in solution when diluted for injection.

-

-

Prepare the Final Dosing Solution (Example: 1 mg/mL):

-

In a sterile tube, combine equal volumes of the 10% PEG400 and 10% Tween 80 solutions.

-

Add the appropriate volume of the Rapamycin stock solution to achieve the final desired concentration. For a 10 mL final volume of 1 mg/mL, add 200 µL of a 50 mg/mL stock to 9.8 mL of the PEG400/Tween 80 mixture.[17]

-

Vortex thoroughly to ensure complete mixing.

-

Sterile filter the final solution using a 0.22 µm syringe filter.

-

Store the final dosing solution at -20°C in single-use aliquots.[17]

-

Dietary Formulation

For long-term studies, incorporating Rapamycin into the diet is a common and less invasive approach.

Method:

-

Microencapsulation: To prevent degradation and improve palatability, Rapamycin is often microencapsulated. This service is commercially available from specialized vendors.

-

Dietary Admixture: The microencapsulated Rapamycin (eRapa) is then mixed into a standard rodent chow at the desired concentration, typically expressed in parts per million (ppm).[8]

-

Dose Calculation: The conversion from ppm in the diet to mg/kg of body weight per day depends on the animal's weight and daily food consumption. For example, for a 30g mouse that consumes 5g of chow per day, a 42 ppm diet is equivalent to approximately 7 mg/kg/day.[16]

Dosing Regimens and Pharmacokinetics

The optimal dosing regimen for Rapamycin is highly dependent on the animal model, the intended biological effect (e.g., immunosuppression, lifespan extension), and the chosen route of administration.

Dosing Tables

The following tables summarize commonly used dosing regimens from the literature.

Table 1: Rapamycin Dosing in Mice

| Research Goal | Route of Administration | Dose Range (mg/kg/day) | Dosing Schedule | Reference(s) |

| Lifespan Extension | Dietary (eRapa) | 1.5 - 7 | Continuous or intermittent | [16][18] |

| Mitochondrial Disease | IP Injection | 8 | Daily | [8] |

| Immunosuppression | IP Injection | 0.1 - 5.0 | Daily | [19] |

| Heart Failure Model | Oral Gavage | 2 - 8 | Daily | [20] |

Table 2: Rapamycin Dosing in Other Species

| Species | Research Goal | Route of Administration | Dose Range (mg/kg) | Dosing Schedule | Reference(s) |

| Rat | Organ Transplantation | IV Infusion | 0.08 - 0.8 / day | Continuous | [9] |

| Rat | Toxicology | IP Injection | 1.5 / day | Daily | [21] |

| Dog | Pharmacokinetics | Oral | 0.025 - 0.1 / day | Daily | [11][22] |

| Cat | Hypertrophic Cardiomyopathy | Oral (Delayed-Release) | 0.3 | Once weekly | [10][14] |

Pharmacokinetic Considerations

-

Half-life: Rapamycin has a relatively long half-life in both animals and humans.[15]

-

Distribution: A significant portion of the drug is sequestered in erythrocytes (red blood cells), making whole blood the preferred matrix for concentration measurements.[15]

-

Steady State: In dogs, it may take over 12 days of daily oral administration to reach a steady-state blood concentration.[22] This is an important consideration when designing the duration of a study.

-

Dose Proportionality: Trough concentrations of Rapamycin generally appear to be proportional to the administered dose.[15]

In Vivo Study Workflow and Monitoring

A systematic workflow ensures consistency and allows for the effective monitoring of both efficacy and potential toxicity.

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vivo Rapamycin study.

Safety and Toxicity Monitoring

While generally well-tolerated at therapeutic doses, high doses or chronic administration of Rapamycin can lead to adverse effects. Regular monitoring is essential.

-

Body Weight: A reduction in body weight or failure to gain weight can be an early indicator of toxicity.[21]

-

Clinical Signs: Observe animals daily for signs of distress, such as lethargy, anorexia, emesis, or diarrhea.[23]

-

Hematology and Blood Chemistry:

-

Pharmacodynamic Monitoring: To confirm target engagement, downstream markers of mTORC1 activity, such as the phosphorylation of S6 kinase (S6K) or 4E-BP1, can be measured in tissues or peripheral blood mononuclear cells via Western blot or immunohistochemistry.[24]

Conclusion

The successful in vivo application of Rapamycin hinges on a thorough understanding of its mechanism of action, careful consideration of the experimental design, and meticulous execution of administration and monitoring protocols. By integrating the principles of pharmacology and animal physiology, researchers can leverage Rapamycin as a powerful tool to unravel the complexities of the mTOR pathway and its role in health and disease. This guide provides a foundational framework to assist in the design of scientifically rigorous and reproducible preclinical studies.

References

-

Johnson, S. C., et al. (2015). Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice. Frontiers in Genetics. Available at: [Link]

-

Bitto, A., et al. (2020). Rapamycin-mediated mouse lifespan extension: Late-life dosage regimes with sex-specific effects. Aging Cell. Available at: [Link]

-

Strong, R., et al. (2020). Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner. Josh Waitzman. Available at: [Link]

-

Whiting, P. H., et al. (1994). Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat. Toxicology. Available at: [Link]

- Google Patents. (2021). Veterinary formulations comprising rapamycin and methods of using the same for treating animal diseases.

-

Chen, H., et al. (1992). Rapamycin, a potent immunosuppressive drug for vascularized heart, kidney, and small bowel transplantation in the rat. Transplantation. Available at: [Link]

-

MacDonald, M. J., et al. (2023). Delayed-release rapamycin halts progression of left ventricular hypertrophy in subclinical feline hypertrophic cardiomyopathy: results of the RAPACAT trial. Journal of Veterinary Internal Medicine. Available at: [Link]

-

Rapamycin News. (2024). Intermittent rapamycin feeding recapitulates some effects of continuous treatment while maintaining lifespan extension. Available at: [Link]

-

Larson, E. A., et al. (2015). Pharmacokinetics of orally administered low-dose rapamycin in healthy dogs. American Journal of Veterinary Research. Available at: [Link]

-

Wikipedia. (2026). Sirolimus. Available at: [Link]

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling at a glance. Journal of Cell Science. Available at: [Link]

-

Yatscoff, R. W., et al. (1995). Pharmacokinetics of rapamycin. Transplantation Proceedings. Available at: [Link]

-

Felycin®-CA1 (sirolimus delayed-release tablets). (n.d.). Available at: [Link]

-

Lee, K. C., et al. (2010). Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice. PLoS One. Available at: [Link]

-

FDA. (1999). Pharmacology Review(s) - accessdata.fda.gov. Available at: [Link]

-

Wikipedia. (2026). MTOR. Available at: [Link]

-

ResearchGate. (n.d.). Mice were dosed with 2, 4, 5 or 8/kg/day rapamycin through... Available at: [Link]

-

FDA. (2025). FDA Conditionally Approves Drug for Management of Ventricular Hypertrophy in Cats. Available at: [Link]

-

Urfer, S. R., et al. (2021). Pharmacokinetics of long-term low-dose oral rapamycin in four healthy middle-aged companion dogs. bioRxiv. Available at: [Link]

-

Gallo, J. M., et al. (1996). Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Engfeldt, P., et al. (1994). The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies. Transplantation. Available at: [Link]

-

Cusabio. (n.d.). mTOR signaling pathway. Available at: [Link]

-

OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. Available at: [Link]

-

Animal Emergency & Referral Center of Minnesota. (2025). Rapamycin: a Potential Medication for Hypertrophic Cardiomyopathy. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Sirolimus - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 9. Rapamycin, a potent immunosuppressive drug for vascularized heart, kidney, and small bowel transplantation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delayed-release rapamycin halts progression of left ventricular hypertrophy in subclinical feline hypertrophic cardiomyopathy: results of the RAPACAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of long-term low-dose oral rapamycin in four healthy middle-aged companion dogs | bioRxiv [biorxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. felycin-ca1.com [felycin-ca1.com]

- 14. fda.gov [fda.gov]

- 15. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 18. Late-Life Rapamycin Dosing Regimens Extend Mouse Lifespan in a Sex-Specific Manner [nad.com]

- 19. The efficacy and toxicity of rapamycin in murine islet transplantation. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. avmajournals.avma.org [avmajournals.avma.org]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Optimization & Protocols for MFCD22382009

This Application Note is structured to guide researchers in the utilization of Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (MFCD22382009), a critical intermediate for synthesizing non-proteinogenic amino acids and heterocyclic scaffolds.[1][2]

Compound Identity: Diethyl 2-(2-(Boc-amino)ethyl)malonate[1][2]

Executive Summary & Chemical Profile

This compound (CAS: 1174751-92-8) is a bifunctional synthetic building block containing a malonate diester (nucleophilic carbon source) and a Boc-protected amine (electrophile-protected nitrogen).[2] It is primarily employed in the synthesis of pyrrolidones, ornithine analogs, and specialized amino acid derivatives used in peptidomimetic drug design.[1]

Unlike direct bioactive inhibitors (e.g., Ferrostatin-1), this compound functions as a pro-reagent .[1][2] It requires chemical transformation (deprotection, hydrolysis, or cyclization) to yield biologically active moieties.[1][2]

Physicochemical Specifications

| Property | Specification | Notes |

| Formula | C₁₄H₂₅NO₆ | |

| MW | 303.35 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Low melting point |

| Solubility (Organic) | DCM, EtOAc, MeOH, DMSO (>50 mM) | Highly soluble in polar aprotic solvents |

| Solubility (Aqueous) | Insoluble | Requires hydrolysis to solubilize in water |

| Stability | Stable at -20°C | Moisture sensitive (ester hydrolysis risk) |

Dosage & Concentration: Stoichiometric Guidelines

In synthetic chemistry, "dosage" translates to Molar Equivalents (eq) relative to the limiting reagent, and "concentration" refers to the Molarity (M) of the reaction solvent.[1][2]

Recommended Reaction Parameters

| Reaction Type | Solvent System | Concentration (M) | Reagent Stoichiometry |

| Boc-Deprotection | DCM or Dioxane | 0.1 M – 0.5 M | TFA (10–20 eq) or HCl (4 M) |

| Ester Hydrolysis | THF:H₂O (3:[1][2]1) | 0.2 M | LiOH or NaOH (2.5 – 3.0 eq) |

| Alkylation | DMF or THF | 0.1 M | Base (NaH/K₂CO₃, 1.1 eq) + Electrophile (1.2 eq) |

| Cyclization (Lactam) | Toluene or Xylene | 0.05 M (Dilute) | Acid Cat.[1][2] (pTsOH, 0.1 eq) or Heat |

Critical Application Note: For biological assays , this compound is generally inactive in its ester/Boc form.[1] If testing in cell culture, it must first be hydrolyzed to the di-acid or deprotected to the amine.[1][2] If used directly as a negative control, typical screening concentrations are 10 µM – 100 µM in <0.5% DMSO.[1]

Detailed Experimental Protocols

Protocol A: Selective Boc-Deprotection (Amine Generation)

Objective: Removal of the tert-butoxycarbonyl group to liberate the primary amine for subsequent cyclization or coupling.[1][2]

Materials:

-

Saturated NaHCO₃ solution[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (303 mg) of this compound in 5 mL of anhydrous DCM (0.2 M final concentration). Chill to 0°C on an ice bath.

-

Acid Addition: Add 2.5 mL of TFA dropwise (approx. 33% v/v). Caution: Exothermic reaction.[1]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove excess TFA/DCM.

-

Neutralization: Redissolve residue in DCM and wash cautiously with saturated NaHCO₃ until pH 7–8.

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Yields the amine-diester intermediate.[1][2]

Protocol B: Cyclization to Pyrrolidone Derivative

Objective: Intramolecular cyclization of the deprotected amine to form a lactam ring (pyrrolidone core), a common pharmacophore.[1]

Step-by-Step Methodology:

-

Substrate: Use the crude amine precursor from Protocol A.

-

Solvation: Dissolve in Toluene (0.1 M concentration).

-

Catalysis: Add 10 mol% (0.1 eq) of p-Toluenesulfonic acid (pTsOH) or acetic acid.

-

Reflux: Heat to reflux (110°C) for 12–24 hours.

-

Mechanistic Insight: High temperature promotes the nucleophilic attack of the amine on the ester carbonyl, releasing ethanol.[1]

-

-

Purification: Cool to RT. Evaporate solvent.[1][2][7] Purify via flash column chromatography (Hexane:EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways for this compound, highlighting the transition from an inactive precursor to bioactive scaffolds.

Figure 1: Synthetic divergence of this compound.[1][2] Pathway A leads to heterocyclic lactams; Pathway B yields dicarboxylic acid derivatives.[1][2]

Troubleshooting & Validation

To ensure experimental success, apply the following self-validating checks:

-

NMR Verification (¹H NMR in CDCl₃):

-

Starting Material: Look for Boc singlet (~1.4 ppm, 9H) and Ethyl quartet/triplet (~4.2/1.2 ppm).[1][2]

-

Post-Deprotection: Disappearance of the 1.4 ppm singlet indicates successful Boc removal.[1][2]

-

Post-Cyclization: Disappearance of one Ethyl group set indicates lactam formation (loss of EtOH).[1][2]

-

-

TLC Monitoring:

References

-

EvitaChem Catalog. 1-Ethyl-3-methylimidazolium methylphosphonate and this compound Product Data.[1][2] Retrieved from [1][2]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][8] (Standard reference for Boc-deprotection protocols).

-

PubChem Database. Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate (CID 5167076).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [1][2]

-

Fluorochem. Product Analysis: 2-(2-Boc-aminoethyl)malonic acid diethyl ester.[1][2][6] Retrieved from [1][2]

Sources

- 1. Buy 1-Ethyl-3-methylimidazolium methylphosphonate, 98% (EVT-6490987) | 81994-80-1 [evitachem.com]

- 2. Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt | C45H51N9Na2O11S | CID 123882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CHESS GmbH - fine organics, chemicals and services, Germany [chess-chem.com]

- 4. chem960.com [chem960.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. AB404272 | CAS 1174751-92-8 – abcr Gute Chemie [abcr.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

experimental design for MFCD22382009 efficacy studies

Application Note: Experimental Design for MFCD22382009 (ML359) Efficacy Studies

Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists. Compound Identity: this compound (ML359) Primary Indication: Antithrombotic Therapy (Protein Disulfide Isomerase Inhibition)[1]

Introduction & Mechanistic Rationale

This compound, widely recognized in literature as ML359 , is a potent, selective, and reversible inhibitor of Protein Disulfide Isomerase (PDI) .[2] Unlike conventional antiplatelet agents that target surface receptors (e.g., P2Y12 or GPIIb/IIIa), ML359 targets the enzymatic activity of extracellular PDI, a critical regulator of thrombus formation.

Mechanism of Action:

Extracellular PDI catalyzes disulfide bond exchange on the surface of platelets and endothelial cells. This activity is required for the activation of integrin

Pathway Visualization: PDI-Mediated Thrombus Formation

Figure 1: Mechanism of ML359-mediated inhibition of thrombus formation via PDI blockade.

Compound Preparation & Handling

To ensure reproducibility, strict adherence to solubility protocols is required. ML359 is lipophilic and requires organic co-solvents for stock preparation.[1]

| Parameter | Specification | Notes |

| Molecular Weight | 417.93 g/mol | Formula: C₂₃H₂₈ClNO₄ |

| Solubility | DMSO (up to 50 mM) | Insoluble in water without co-solvent.[1] |

| Stock Solution | 10 mM in anhydrous DMSO | Store at -20°C in aliquots; avoid freeze-thaw cycles. |

| Vehicle for In Vivo | 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline | Prepare fresh daily.[1] Sonicate if necessary.[1] |

Protocol 1: Preparation of Working Solution (In Vitro)

-

Thaw 10 mM DMSO stock at room temperature.

-

Dilute 1:1000 in assay buffer (e.g., Tyrode’s buffer) to achieve a 10 µM working concentration.

-

Critical Step: Ensure final DMSO concentration in cell/enzyme assays is <0.5% to prevent solvent interference with enzyme kinetics.[1]

In Vitro Efficacy Studies

PDI Enzymatic Inhibition Assay (Insulin Turbidimetry)

This is the gold-standard assay for quantifying PDI inhibitory potency.[1] PDI catalyzes the reduction of insulin disulfide bonds, causing precipitation of the insulin B chain, which is measured turbidimetrically.

-

Objective: Determine IC₅₀ of ML359 against recombinant human PDI.

-

Reagents: Recombinant PDI (100 nM final), Bovine Insulin (1 mg/mL), DTT (1 mM).

-

Readout: Optical Density (OD) at 650 nm.

Step-by-Step Protocol:

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Incubation: Add 10 µL of ML359 (serial dilutions: 1 nM – 10 µM) to 80 µL of Phosphate Buffer (100 mM, pH 7.0) containing 100 nM PDI.[1] Incubate for 30 min at 25°C.

-

Initiation: Add 10 µL of reaction mix (Insulin + DTT).

-

Measurement: Monitor OD₆₅₀ kinetically every 1 minute for 60 minutes.

-

Analysis: Calculate the slope of the linear portion of the aggregation curve.

-

Validation Criteria: Control wells (no inhibitor) must show a linear increase in turbidity after a lag phase.[1]

-

Platelet Aggregation Assay (LTA)

To validate functional efficacy in a physiological system, use Light Transmission Aggregometry (LTA) with washed human platelets.

-

Agonists: Thrombin (0.1 U/mL), Collagen (2 µg/mL), or ADP (10 µM).

-

Control: Vehicle (DMSO) treated platelets.[1]

Protocol:

-

Isolate platelet-rich plasma (PRP) from citrated human blood.[1]

-

Wash platelets and resuspend in Tyrode’s buffer (2.5 x 10⁸ platelets/mL).

-

Pre-incubate platelets with ML359 (1–10 µM) for 10 minutes at 37°C.

-

Add agonist and record light transmission for 6 minutes.[1]

-

Expected Result: ML359 should inhibit aggregation by ~40-60% depending on the agonist, specifically affecting the "secondary wave" of aggregation driven by integrin activation.[1]

In Vivo Efficacy Studies

The Cremaster Muscle Laser Injury Model in mice is the preferred model for PDI inhibitors because it allows real-time visualization of thrombus formation in arterioles where PDI activity is most relevant.

Experimental Workflow Diagram

Figure 2: Workflow for the intravital microscopy laser injury thrombosis model.[1]

Detailed Protocol: Intravital Microscopy

1. Animal Preparation:

-

Use Male C57BL/6 mice (8–12 weeks).[1]

-

Anesthetize using Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.[1]

-

Cannulate the jugular vein for antibody and drug administration.[1]

2. Dosing:

-

Test Group: ML359 (5–10 mg/kg, IV bolus) administered 15 minutes prior to injury.

-

Control Group: Vehicle alone.

-

Positive Control: Heparin (if comparing anticoagulant potency).[1]

3. Imaging Setup:

-

Exteriorize the cremaster muscle and spread it over a glass coverslip on a thermo-controlled stage (37°C).[1]

-

Inject antibodies IV:

4. Injury Induction:

-

Using a nitrogen dye laser (440 nm) focused through the microscope objective, induce injury to the vessel wall of arterioles (30–50 µm diameter).

-

Standardization: Use consistent laser power and pulse duration to ensure reproducible endothelial damage without rupturing the vessel.[1]

5. Data Quantification:

-

Record video for 5 minutes post-injury.[1]

-

Primary Endpoint: Median integrated fluorescence intensity (platelet and fibrin) over time.[1]

-

Secondary Endpoint: Time to first occlusion or embolization rate.[1]

Data Analysis & Statistics

Quantitative rigor is essential. All efficacy data should be reported with the following statistical standards:

| Endpoint | Statistical Test | Presentation |

| IC₅₀ (Enzymatic) | Non-linear regression (4-parameter logistic) | Dose-response curve |

| Platelet Aggregation (%) | One-way ANOVA + Dunnett’s post-hoc | Bar graph (Mean ± SEM) |

| Thrombus Size (AUC) | Mann-Whitney U Test (non-parametric) | Box-and-whisker plot |

| Bleeding Time | Log-rank test (Kaplan-Meier) if censored | Survival curve / Scatter plot |

Self-Validation Check:

-

Did the vehicle control thrombus reach maximal size within 2-3 minutes? If not, the laser injury was insufficient.

-

Did the positive control (Heparin) abolish fibrin formation? If not, the antibodies or imaging settings are incorrect.

References

-

Flaumenhaft, R., et al. (2014). "Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase."[3] Probe Reports from the NIH Molecular Libraries Program.

-

Jasuja, R., et al. (2012). "Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents."[4] Journal of Clinical Investigation, 122(6), 2104-2113.[4]

-

Bekendam, R. H., et al. (2016). "A substrate-driven allosteric switch that enhances PDI catalytic activity."[1] Nature Communications, 7, 12579. [1]

-

PubChem Compound Summary for CID 23723882 (ML359). National Center for Biotechnology Information (2025).[1][1]

Sources

- 1. Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | C23H28ClNO4 | CID 23723882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of ML359 as a Small Molecule Inhibitor of Protein Disulfide Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 8, Comparison of the Probe ML359 to Project Criteria - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: MFCD22382009 Solubility & Handling Guide

[1]

Topic: Troubleshooting Solubility Issues for MFCD22382009 (Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate) Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists Version: 1.0 | Last Updated: February 2026[1]

Compound Identification & Physicochemical Profile[1][2][3][4][5]

Before troubleshooting, confirm the identity and expected physical state of the material.[1] this compound is a lipophilic organic intermediate, not a water-soluble salt.[1]

| Property | Specification |

| Chemical Name | Diethyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)malonate |

| Common Synonyms | 2-(2-Boc-aminoethyl)malonic acid diethyl ester |

| CAS Number | 1174751-92-8 |

| Molecular Formula | C₁₄H₂₅NO₆ |

| Molecular Weight | 303.35 g/mol |

| Physical State | Viscous colorless to pale yellow liquid (oil) at RT; may solidify at low temps.[1][2][3] |

| LogP (Predicted) | ~1.7 – 2.5 (Lipophilic) |

| Key Functional Groups | Diethyl ester (base-labile), Boc-amine (acid-labile) |

Solubility Matrix & Solvent Compatibility[1]

Core Insight: This compound is highly lipophilic due to the ethyl esters and the tert-butyl carbamate (Boc) group.[1] It is insoluble in pure water.[1] Attempts to dissolve it directly in aqueous buffers (PBS, Tris) will result in phase separation ("oiling out") or precipitation.[1]

| Solvent Class | Solubility Rating | Recommended Use | Notes |

| Chlorinated (DCM, Chloroform) | Excellent | Synthesis, Extraction | Primary choice for reactions and workups.[1] |

| Polar Aprotic (DMSO, DMF) | Excellent | Stock Solutions, Assays | Ideal for preparing high-concentration stocks (>100 mM).[1] |

| Esters/Ketones (EtOAc, Acetone) | Good | Purification, Transfer | Good for silica gel chromatography loading.[1] |

| Alcohols (MeOH, EtOH) | Good | Reactions | Compatible, but watch for transesterification if heating with catalysts.[1] |

| Hydrocarbons (Hexanes, Heptane) | Moderate/Poor | Precipitation/Wash | Often used as an anti-solvent to induce oiling/precipitation.[1] |

| Aqueous Buffers (PBS, Water) | Insoluble | Do Not Use Alone | Requires organic co-solvent (e.g., 10% DMSO) or surfactant.[1] |

Troubleshooting Scenarios (FAQs)

Scenario A: "The compound is an oil, but I expected a solid. Is it degraded?"

Diagnosis: No. This compound is typically isolated as a viscous oil.[1] Root Cause: The flexible alkyl chain and ethyl esters prevent efficient crystal packing.[1] Action Plan:

-

Check purity via TLC (EtOAc/Hexane) or ¹H-NMR.[1]

-

If solidification is required for weighing, cool the vessel to -20°C.[1]

-

Warning: Do not attempt to "dry" it into a solid using high heat; you risk thermal decomposition or hydrolysis.[1]

Scenario B: "I cannot get the compound into solution for my biological assay."

Diagnosis: Solvent incompatibility.[1] You are likely adding the neat oil directly to the aqueous buffer.[1] Root Cause: The hydrophobic effect drives the molecules to aggregate, forming micelles or oil droplets.[1] Protocol:

-

Dissolve the compound in 100% DMSO to create a 10 mM - 100 mM stock solution.[1]

-

Dilute this stock slowly into the assay buffer while vortexing.

-

Ensure the final DMSO concentration is <1% (or as tolerated by your assay).[1]

-

Alternative: Use a surfactant like Tween-20 (0.05%) if the assay permits.[1]

Scenario C: "The solution turned cloudy during my reaction workup."

Diagnosis: Emulsion formation or salt precipitation.[1] Root Cause:

-

Emulsion: If extracting with DCM/Water, the amphiphilic nature (polar amide + lipophilic tail) can stabilize emulsions.[1]

-

Precipitation: If acid was used (e.g., HCl wash), you may have partially deprotected the Boc group, leading to the formation of the amine salt, which is insoluble in DCM but soluble in water.[1] Action Plan:

Visualizing the Solubility Workflow

The following decision tree guides you through selecting the correct solvent system based on your experimental goal.

Figure 1: Decision tree for solvent selection and troubleshooting based on experimental application.

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a stable 50 mM stock solution of this compound for analytical or biological use.

Materials:

-

Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%[1]

-

Glass vial with PTFE-lined cap (Do not use polystyrene)[1]

Protocol: